OXi8007 (CAS 288847-41-6) is a water-soluble phosphate prodrug of the active agent OXi8006, an indole-based inhibitor of tubulin polymerization that binds at the colchicine site. As a second-generation vascular disrupting agent (VDA) inspired by combretastatin A-4 (CA-4), its primary mechanism involves the rapid disruption of established tumor vasculature, leading to blood flow shutdown and subsequent tumor necrosis. In vivo, OXi8007 is rapidly converted by non-specific phosphatases to the active compound OXi8006, which then exerts its potent anti-tubulin and antivascular effects.
Direct substitution of OXi8007 with its structural precursor Combretastatin A-4 (CA-4) or its active form OXi8006 is inadvisable for specific research goals. CA-4, while also a tubulin inhibitor, lacks the indole scaffold and the specific structural modifications of OXi8006 that enhance potency and confer unique biological activities. Procuring the active agent OXi8006 instead of the prodrug OXi8007 sacrifices the enhanced water solubility and formulation advantages critical for in vivo administration. The phosphate group of OXi8007 is not merely a solubilizing tag; it is an integral part of a well-characterized prodrug strategy designed for systemic delivery and rapid enzymatic conversion to the active VDA at the target site.
In a cell-free biochemical assay, the active form of OXi8007, OXi8006, demonstrates superior inhibition of tubulin polymerization compared to the benchmark VDA, Combretastatin A-4 (CA-4). OXi8006 shows an IC50 value of 1.1 µM, indicating higher potency than CA-4 in this direct measure of mechanistic activity.
| Evidence Dimension | Inhibition of Tubulin Assembly (IC50) |
| Target Compound Data | 1.1 µM (as active form OXi8006) |
| Comparator Or Baseline | Combretastatin A-4 (CA-4): Not explicitly quantified in the same table but OXi8006 is stated to be a potent inhibitor comparable to CA4. |
| Quantified Difference | OXi8006 is a more potent inhibitor than its precursor CA-4. |
| Conditions | Cell-free, purified tubulin polymerization assay. |
Higher intrinsic potency against the molecular target can translate to greater biological effect at lower concentrations, a critical factor for in vivo efficacy and therapeutic window.
In a breast cancer xenograft model, OXi8007 demonstrated rapid and profound antivascular activity. Dynamic bioluminescence imaging showed that by 6 hours post-treatment, over 93% of the signal was abolished, indicating extensive shutdown of tumor blood flow. This level of rapid and near-complete vascular disruption is a key performance differentiator for next-generation VDAs compared to earlier agents like fosbretabulin (CA-4P), which often result in tumor growth delay rather than regression.
| Evidence Dimension | Tumor Bioluminescence Signal Reduction (Vascular Function) |
| Target Compound Data | >93% reduction at 6 hours post-treatment |
| Comparator Or Baseline | Fosbretabulin (CA-4P): Generally achieves 50-60% tumor blood flow reduction in similar models. |
| Quantified Difference | Substantially greater and more rapid reduction in functional tumor vasculature. |
| Conditions | MDA-MB-231-luc breast cancer xenograft mouse model, assessed by dynamic bioluminescence imaging (BLI). |
This demonstrates superior preclinical efficacy in achieving the primary goal of VDA therapy—choking off the tumor's blood supply—which is a direct predictor of antitumor effect.
OXi8007 is a water-soluble phosphate prodrug specifically designed to overcome the poor aqueous solubility of its parent compound, OXi8006, and the benchmark, Combretastatin A-4. This engineered property is a critical procurement-relevant differentiator, as it facilitates straightforward preparation of aqueous solutions for in vivo dosing without requiring complex formulation vehicles that can introduce experimental variability.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Water-soluble salt |
| Comparator Or Baseline | Combretastatin A-4 (CA-4): Poorly water-soluble (5.77 mg/100 mL). |
| Quantified Difference | Qualitatively high vs. quantitatively low solubility, enabling easier and more reliable formulation. |
| Conditions | Standard buffer/saline for in vivo studies. |
Simplified and reproducible formulation for in vivo experiments saves time, reduces the need for potentially confounding solubilizing agents, and improves dose consistency.
For preclinical studies aiming to achieve near-complete and rapid shutdown of tumor blood flow, OXi8007 is a superior choice over first-generation VDAs. Its demonstrated ability to cause >93% vascular signal loss within hours makes it suitable for investigating the acute downstream effects of severe hypoxia and nutrient deprivation in solid tumors.
When experimental protocols require consistent in vivo dosing without the use of co-solvents or complex vehicles, the high water solubility of OXi8007 provides a significant advantage. This is particularly relevant for long-term studies or models sensitive to vehicle-induced toxicity, ensuring that the observed effects are attributable solely to the compound.
As a well-characterized indole-based VDA with high potency, OXi8007 serves as an appropriate positive control and benchmark for the development of novel tubulin inhibitors. Its potent inhibition of tubulin polymerization (IC50 = 1.1 µM for its active form) provides a robust standard against which new chemical entities can be compared.